Glycidyl hexanoate Glycidyl hexanoate
Brand Name: Vulcanchem
CAS No.: 17526-74-8
VCID: VC21112047
InChI: InChI=1S/C9H16O3/c1-2-3-4-5-9(10)12-7-8-6-11-8/h8H,2-7H2,1H3
SMILES: CCCCCC(=O)OCC1CO1
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

Glycidyl hexanoate

CAS No.: 17526-74-8

Cat. No.: VC21112047

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Glycidyl hexanoate - 17526-74-8

Specification

CAS No. 17526-74-8
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name oxiran-2-ylmethyl hexanoate
Standard InChI InChI=1S/C9H16O3/c1-2-3-4-5-9(10)12-7-8-6-11-8/h8H,2-7H2,1H3
Standard InChI Key LYJNHHFSQGRJFP-UHFFFAOYSA-N
SMILES CCCCCC(=O)OCC1CO1
Canonical SMILES CCCCCC(=O)OCC1CO1

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Glycidyl hexanoate features a characteristic epoxide ring (oxirane) connected to a hexanoate chain through an ester linkage. This structure can be represented through various chemical identifiers:

PropertyValue
IUPAC Nameoxiran-2-ylmethyl hexanoate
Molecular FormulaC9H16O3
InChIInChI=1S/C9H16O3/c1-2-3-4-5-9(10)12-7-8-6-11-8/h8H,2-7H2,1H3
InChI KeyLYJNHHFSQGRJFP-UHFFFAOYSA-N
Canonical SMILESCCCCCC(=O)OCC1CO1
CAS Number17526-74-8
Molecular Weight172.22 g/mol

The compound possesses a unique structural arrangement that contributes to its chemical behavior and applications.

Physical and Chemical Properties

Glycidyl hexanoate exists as a colorless liquid at room temperature. Its most distinctive chemical feature is the epoxide functional group, which consists of a three-membered ring containing an oxygen atom. This strained ring structure contributes significantly to the compound's reactivity, particularly in ring-opening reactions with nucleophiles.

The ester linkage provides another site for potential reactions, particularly hydrolysis and transesterification. The six-carbon alkyl chain imparts a degree of hydrophobicity to the molecule, affecting its solubility characteristics and interactions with other molecules.

Synthesis Methods

Laboratory Synthesis Pathways

The primary method for synthesizing glycidyl hexanoate involves the esterification of hexanoic acid with glycidol. This reaction typically requires catalysis to proceed efficiently:

  • Esterification Reaction: Hexanoic acid reacts with glycidol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: The process is typically conducted under reflux conditions to drive the reaction to completion.

  • Purification: The resulting product is usually purified through distillation to remove impurities and unreacted starting materials.

The general reaction can be represented as:

Hexanoic acid + Glycidol → Glycidyl hexanoate + Water

Chemical Reactivity

General Reactivity Profile

The reactivity of glycidyl hexanoate stems primarily from its epoxide group, which readily undergoes ring-opening reactions with various nucleophiles. The three-membered epoxide ring experiences significant ring strain, making it susceptible to nucleophilic attack. Additionally, the ester group provides another site for potential chemical transformations.

Oxidation Reactions

Glycidyl hexanoate can undergo oxidation reactions, particularly at the epoxide moiety:

  • Reagents: Hydrogen peroxide, peracids, and other oxidizing agents

  • Conditions: Typically mild conditions are employed to maintain selectivity

  • Products: Diols or other oxygenated derivatives depending on reaction conditions

  • Mechanism: Nucleophilic attack on the epoxide followed by ring-opening

Reduction Reactions

The ester functionality in glycidyl hexanoate can be reduced:

  • Reagents: Lithium aluminum hydride, sodium borohydride

  • Conditions: Controlled temperature and stoichiometry

  • Products: Reduction can yield hexanoic alcohol or glycidyl alcohol, depending on the selectivity of the reducing agent

  • Applications: These reduced products can serve as intermediates for further synthetic transformations

Nucleophilic Substitution Reactions

The epoxide ring readily undergoes nucleophilic substitution reactions:

  • Reagents: Amines, thiols, alcohols, and other nucleophiles

  • Conditions: Basic or neutral conditions typically favor these transformations

  • Products: Ring-opened products with the nucleophile incorporated into the structure

  • Importance: These reactions form the basis for many applications of glycidyl hexanoate in polymer chemistry and organic synthesis

Reaction Mechanisms

The primary mechanism for many reactions of glycidyl hexanoate involves nucleophilic attack at the epoxide carbon atoms. Due to the ring strain, the epoxide readily opens to form more stable products. This mechanism is particularly important in cross-linking reactions, where glycidyl hexanoate can form bonds with multiple nucleophilic groups, creating networked structures.

Applications in Research and Industry

Role in Organic Synthesis

Glycidyl hexanoate serves as a versatile building block in organic synthesis:

  • Intermediate Compound: Its reactive epoxide group makes it valuable for introducing specific functional groups into molecules

  • Diversity-Oriented Synthesis: The compound can be used to create diverse molecular scaffolds through selective reactions at either the epoxide or ester moiety

  • Functional Group Transformations: The epoxide serves as a masked diol, allowing for regioselective introduction of hydroxyl groups

Comparison with Structurally Related Compounds

Structural Analogues and Their Properties

Several glycidyl esters share structural similarities with glycidyl hexanoate but differ in specific features that affect their properties and applications:

CompoundKey Structural DifferenceEffect on Properties
Glycidyl acetateShorter alkyl chain (2 carbon)Increased hydrophilicity, different solubility profile
Glycidyl neodecanoateBranched 10-carbon chainEnhanced steric hindrance, different reactivity pattern
Glycidyl methacrylateContains unsaturated methacrylate groupPolymerizable through the methacrylate group

These structural differences result in distinct reactivity profiles and applications for each compound .

Structure-Activity Relationships

The chain length and structure of the alkyl portion of glycidyl esters significantly influence their physical properties and applications:

  • Chain Length Effects: The six-carbon chain of glycidyl hexanoate provides intermediate hydrophobicity compared to shorter-chain and longer-chain analogues

  • Branching Effects: Compared to branched analogues like glycidyl neodecanoate, glycidyl hexanoate has a more linear structure, affecting its steric properties

  • Functional Group Interactions: The relative positioning of the epoxide and ester groups creates unique reactivity profiles for each glycidyl ester

For instance, acrylated glycidyl neodecanoate (AGN), which combines glycidyl neodecanoate with acrylic functionality, demonstrates how structural modifications can significantly alter compound properties and applications. AGN contains hydroxyl functionality and a hydrophobic branched structure that enhances compatibility with certain crosslinkers in coating applications .

Analytical Identification and Characterization

Spectroscopic Methods

Several spectroscopic techniques can be employed for the identification and characterization of glycidyl hexanoate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information through characteristic chemical shifts

    • Proton NMR (1H NMR): Shows signals for the epoxide protons and the aliphatic chain

    • Carbon NMR (13C NMR): Reveals the carbon skeleton structure

    • Phosphorus NMR (31P NMR): Can be used to track reactions involving phosphorus reagents, with similar epoxide reactions showing characteristic signals around 146.3 ppm

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands

    • Epoxide ring: Typically shows bands around 1250 and 850 cm-1

    • Ester carbonyl: Strong absorption around 1730-1750 cm-1

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns

    • Molecular ion: Corresponds to the molecular weight of 172.22 g/mol

    • Fragmentation pattern: Characteristic fragments including loss of the epoxide group

Chromatographic Analysis

Chromatographic techniques offer additional methods for identification and purity assessment:

  • Gas Chromatography (GC): Suitable for volatile compounds like glycidyl hexanoate

  • High-Performance Liquid Chromatography (HPLC): Provides separation and quantification

  • Thin-Layer Chromatography (TLC): Useful for reaction monitoring and purity checks

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